molecular formula C18H12N4O5S B14727738 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate CAS No. 5743-20-4

4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate

Cat. No.: B14727738
CAS No.: 5743-20-4
M. Wt: 396.4 g/mol
InChI Key: YSLSNZUQZUCKFG-UHFFFAOYSA-N
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Description

4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a nitrobenzoate ester

Properties

CAS No.

5743-20-4

Molecular Formula

C18H12N4O5S

Molecular Weight

396.4 g/mol

IUPAC Name

4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate

InChI

InChI=1S/C18H12N4O5S/c23-17(14-3-5-15(6-4-14)22(24)25)26-11-1-2-12-28-18-21-20-16(27-18)13-7-9-19-10-8-13/h3-10H,11-12H2

InChI Key

YSLSNZUQZUCKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biomolecules, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines the oxadiazole and pyridine moieties, known for their diverse pharmacological activities. The presence of the sulfanyl group enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC14H12N4O3S
Molecular Weight304.33 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. The synthesized derivative has been tested against various bacterial strains, demonstrating moderate to strong activity.

Case Study: Antibacterial Screening
In a study evaluating the antibacterial efficacy of similar oxadiazole derivatives, compounds exhibited varying degrees of activity against Salmonella typhi and Bacillus subtilis. For instance, some derivatives showed IC50 values as low as 2.14 µM against urease, indicating strong enzyme inhibitory potential which may be relevant for treating infections caused by urease-producing bacteria .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

Table: Enzyme Inhibition Data

CompoundIC50 (µM)
4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate1.21
Thiourea (control)21.25

These results suggest that the compound may have applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : The oxadiazole ring facilitates binding to enzymes such as AChE and urease.
  • Cell Signaling Modulation : It may influence signaling pathways such as NF-kB, which is pivotal in inflammation and immune responses .
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, contributing to its overall therapeutic profile.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety of new compounds. In studies involving zebrafish embryos, the compound exhibited low toxicity at concentrations below 20 mg/L, indicating a favorable safety profile for further development .

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